
2-Ethylcyclopenta-1,3-diene;ruthenium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) is a coordination compound featuring a ruthenium ion complexed with 2-ethylcyclopenta-1,3-diene ligands. This compound is part of a broader class of organometallic compounds known for their applications in catalysis and materials science. The unique properties of ruthenium complexes make them valuable in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of ruthenium precursors with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of ruthenium trichloride as a starting material, which is reacted with 2-ethylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrides.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions and at controlled temperatures to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands, potentially altering their catalytic or material properties .
Scientific Research Applications
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: Ruthenium complexes are investigated for their potential use in advanced materials, such as conductive polymers and electronic devices.
Industrial Applications: The compound is used in industrial processes, such as the production of fine chemicals and pharmaceuticals, due to its catalytic properties.
Mechanism of Action
The mechanism by which 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the interaction of the ruthenium ion with various molecular targets. In catalytic applications, the ruthenium ion facilitates the activation of substrates, allowing for the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the substrates used. In biological applications, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death .
Comparison with Similar Compounds
2-Ethylcyclopenta-1,3-diene;ruthenium(4+) can be compared with other similar compounds, such as:
Bis(ethylcyclopentadienyl)ruthenium(II): This compound features a similar structure but with ruthenium in a lower oxidation state.
Diethylruthenocene: Another similar compound with two ethylcyclopentadienyl ligands, but with different electronic and steric properties.
The uniqueness of 2-Ethylcyclopenta-1,3-diene;ruthenium(4+) lies in its specific oxidation state and ligand environment, which confer distinct reactivity and properties compared to other ruthenium complexes .
Properties
Molecular Formula |
C14H18Ru+2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-ethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+4 |
InChI Key |
DJMPERHJYLNRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


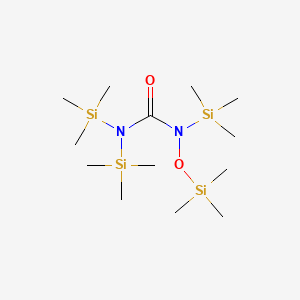
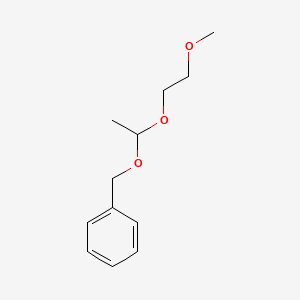
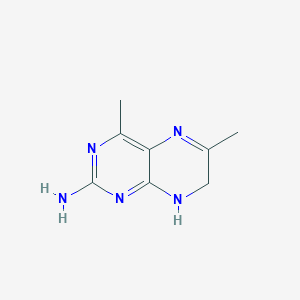
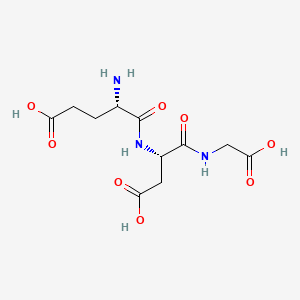


![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

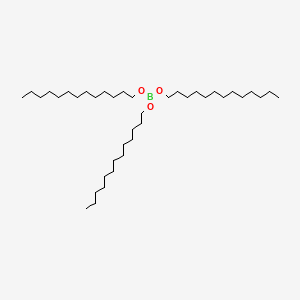
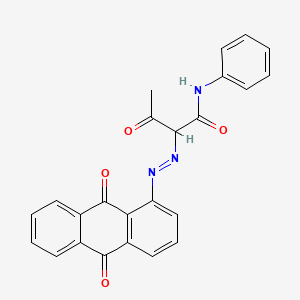
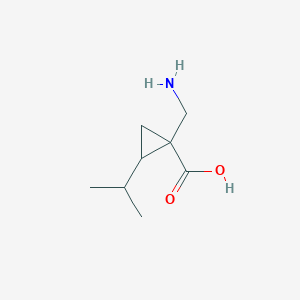

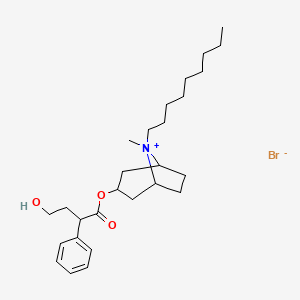
![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
